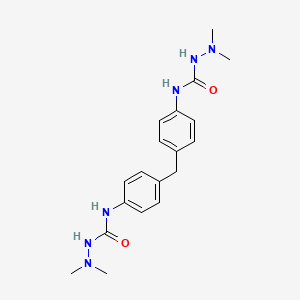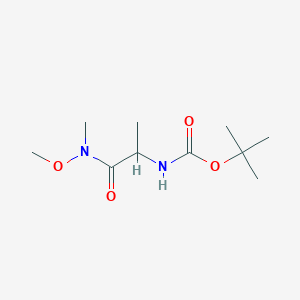
Prednisolon-Natriumphosphat
Übersicht
Beschreibung
- It is a white or pale yellow crystalline powder, commonly used in pharmaceutical formulations such as injectables, orally disintegrating tablets, and topical creams .
- Prednisolone Sodium Phosphate exhibits anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects.
Prednisolone Sodium Phosphate: (CAS NO. 125-02-0) belongs to the class of glucocorticoids, which are synthetic analogs of cortisol.
Wissenschaftliche Forschungsanwendungen
Medicine: Prednisolone Sodium Phosphate is widely used in medicine for its anti-inflammatory properties. It treats conditions like allergies, autoimmune diseases, and certain cancers.
Chemistry: Researchers study its chemical properties and reactivity.
Biology: It plays a role in cell signaling pathways and immune responses.
Industry: Used in pharmaceutical formulations.
Wirkmechanismus
Targets: Prednisolone Sodium Phosphate binds to glucocorticoid receptors in cells.
Effects: It modulates gene expression, suppresses inflammation, and regulates immune responses.
Pathways: The compound affects pathways related to cytokines, prostaglandins, and immune cell function.
Safety and Hazards
Prednisolone Sodium Phosphate is suspected of damaging the unborn child and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Biochemische Analyse
Biochemical Properties
Prednisolone sodium phosphate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to glucocorticoid receptors in the cytoplasm, forming a complex that translocates to the nucleus to modulate gene expression . This interaction inhibits the activity of phospholipase A2, reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes . Additionally, prednisolone sodium phosphate affects the synthesis of interleukins and other cytokines, further dampening the inflammatory response .
Cellular Effects
Prednisolone sodium phosphate exerts profound effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . In immune cells, it suppresses the migration of leukocytes to sites of inflammation and reduces the activity of macrophages and monocytes . This compound also affects the metabolism of carbohydrates, proteins, and lipids, promoting gluconeogenesis and inhibiting glucose uptake in peripheral tissues .
Molecular Mechanism
The molecular mechanism of prednisolone sodium phosphate involves binding to glucocorticoid receptors, which then translocate to the nucleus and interact with glucocorticoid response elements on DNA . This interaction leads to the transcriptional activation or repression of target genes involved in inflammatory and immune responses . Prednisolone sodium phosphate also inhibits the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation . Additionally, it modulates the expression of genes encoding for anti-inflammatory proteins and enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of prednisolone sodium phosphate change over time. The compound is relatively stable, but its activity can diminish due to degradation . Long-term exposure to prednisolone sodium phosphate can lead to alterations in cellular function, including changes in gene expression and metabolic activity . In vitro studies have shown that prolonged treatment with this compound can result in decreased cell proliferation and increased apoptosis in certain cell types .
Dosage Effects in Animal Models
The effects of prednisolone sodium phosphate vary with different dosages in animal models. At low doses, it effectively reduces inflammation and suppresses immune responses without significant adverse effects . At higher doses, prednisolone sodium phosphate can cause toxic effects, including immunosuppression, increased susceptibility to infections, and metabolic disturbances . Threshold effects have been observed, where the therapeutic benefits plateau and adverse effects become more pronounced with increasing dosage .
Metabolic Pathways
Prednisolone sodium phosphate undergoes ester hydrolysis to prednisolone, which is then metabolized through various pathways . The primary metabolic pathways involve reduction, oxidation, and conjugation reactions . Prednisolone is predominantly eliminated in the urine as sulfate and glucuronide conjugates . Enzymes such as cytochrome P450s play a crucial role in the metabolism of prednisolone sodium phosphate .
Transport and Distribution
Prednisolone sodium phosphate is transported and distributed within cells and tissues through various mechanisms . It is highly protein-bound in plasma, primarily to albumin and corticosteroid-binding globulin . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets . Transporters and binding proteins facilitate its movement within the body, affecting its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of prednisolone sodium phosphate is primarily in the cytoplasm and nucleus . Upon binding to glucocorticoid receptors, the complex translocates to the nucleus, where it exerts its effects on gene expression . The activity and function of prednisolone sodium phosphate are influenced by its localization, with nuclear translocation being essential for its anti-inflammatory and immunosuppressive actions .
Vorbereitungsmethoden
Synthetic Routes: Prednisolone Sodium Phosphate is synthesized from prednisolone, a natural corticosteroid.
Reaction Conditions: The specific synthetic routes involve phosphorylation of prednisolone at the 21st carbon position.
Industrial Production: Industrial-scale production methods typically involve chemical modification of prednisolone using phosphoric acid derivatives.
Analyse Chemischer Reaktionen
Reactions: Prednisolone Sodium Phosphate undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Phosphorylation reactions often use phosphoric acid derivatives, such as phosphorus oxychloride or phosphoric anhydride.
Major Products: The primary product is prednisolone with a phosphate group at the 21st carbon position.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Prednisolone Sodium Phosphate stands out due to its phosphorylation at the 21st carbon position.
Similar Compounds: Other glucocorticoids like prednisolone, dexamethasone, and hydrocortisone.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Prednisolone sodium phosphate involves the conversion of Prednisolone into its sodium phosphate salt form.", "Starting Materials": [ "Prednisolone", "Sodium phosphate", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Prednisolone is dissolved in methanol to form a solution.", "Sodium hydroxide is added to the solution to form the sodium salt of Prednisolone.", "Sodium phosphate is added to the solution to form Prednisolone sodium phosphate salt.", "The solution is then filtered and the solid is washed with water to obtain the final product." ] } | |
CAS-Nummer |
125-02-0 |
Molekularformel |
C21H29NaO8P |
Molekulargewicht |
463.4 g/mol |
IUPAC-Name |
disodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] phosphate |
InChI |
InChI=1S/C21H29O8P.Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);/t14-,15-,16-,18+,19-,20-,21-;/m0./s1 |
InChI-Schlüssel |
FZSZNUSQBKSTHL-WDCKKOMHSA-N |
Isomerische SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=C[C@]34C)O.[Na] |
SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Kanonische SMILES |
CC12CC(C3C(C1CCC2(C(=O)COP(=O)(O)O)O)CCC4=CC(=O)C=CC34C)O.[Na] |
Aussehen |
Solid powder |
Andere CAS-Nummern |
125-02-0 |
Piktogramme |
Irritant; Health Hazard |
Verwandte CAS-Nummern |
2681-16-5 |
Synonyme |
Pediapred prednisolone 21-phosphate sodium prednisolone phosphate prednisolone phosphate sodium prednisolone phosphate, monosodium salt, (11beta)-isomer prednisolone phosphate, sodium salt, (11beta)-isomer prednisolone sodium phosphate Predsol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Prednisolone sodium phosphate, a prodrug, is rapidly hydrolyzed in the body to prednisolone. [] Prednisolone acts by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus, modulating the transcription of various genes involved in inflammation. [, ]
A: Prednisolone binding to glucocorticoid receptors leads to the inhibition of pro-inflammatory mediators, including prostaglandins, leukotrienes, and cytokines. [] It also suppresses the function of inflammatory cells, like lymphocytes and macrophages, further reducing inflammation. [, ]
A: The molecular formula is C21H27Na2O8P, and the molecular weight is 484.39. []
A: Key spectroscopic data include a UV absorbance maximum (λmax) at 248 nm in ethanol with a specific absorbance of 306.7. [] Infrared (IR) spectra are comparable to established reference standards. [, ]
A: Hydrolysis of the phosphate ester group is the primary degradation pathway for prednisolone sodium phosphate. []
A: Studies have shown that the inclusion of excipients like propylene glycol and glycerin can enhance the stability of prednisolone sodium phosphate in solution formulations. [] Specific formulations have been developed for various applications, including oral solutions, [, ] injectable solutions, [] and ocular drops. []
A: Ethanol, when incorporated into niosomes containing prednisolone, can enhance drug loading and improve the elasticity of the vesicles, potentially leading to enhanced ocular bioavailability. []
A: Conflicting results exist regarding the bioavailability of prednisolone acetate versus prednisolone sodium phosphate. While some studies suggest superior bioavailability for prednisolone acetate, others indicate comparable bioavailability for both forms. [, , ]
A: Studies in dogs suggest that absorption from a prednisolone slurry is superior to tablets or solutions. Reduced absorption from solutions is attributed to the poor membrane permeability of the ionized drug. []
A: Research indicates that presoaking hydrophilic contact lenses in prednisolone sodium phosphate solution can increase drug concentration in the aqueous humor and cornea compared to topical administration alone. [] Furthermore, novel drug delivery systems like niosomes, particularly those incorporating ethanol (ethoniosomes), show promise in enhancing ocular drug delivery and bioavailability. []
A: Percutaneous iontophoresis has been investigated as a method to deliver prednisolone sodium phosphate through human skin and nails. This method achieved therapeutic drug levels, highlighting its potential for treating dermatological and nail conditions. []
A: Studies comparing beclomethasone dipropionate enemas to prednisolone sodium phosphate enemas in patients with distal ulcerative colitis show comparable efficacy in controlling inflammation. [, ]
A: Research suggests that intraoperative administration of prednisolone sodium phosphate solution during LASIK surgery can significantly reduce the incidence and severity of DLK. []
A: Studies have explored the use of mucoadhesive buccal films containing prednisolone sodium phosphate for treating RAU. Results indicate these films can promote ulcer healing and reduce pain. []
A: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying prednisolone sodium phosphate and its degradation products. Various HPLC methods have been developed and validated to ensure accuracy, precision, and specificity. [, , ]
A: Future research can focus on: * Developing targeted drug delivery systems to enhance efficacy and minimize systemic side effects. [, ] * Investigating the long-term effects of prednisolone sodium phosphate on different organ systems. [] * Further exploring its potential in treating various inflammatory and autoimmune conditions. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















